molecular formula C13H13ClN4 B13714548 3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride

3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride

Katalognummer: B13714548
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: ZGCBRPWUEKLXIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride is a heterocyclic compound that features both a pyrazole and quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-6-quinolinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride is unique due to the combination of the pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler pyrazole or quinoline derivatives .

Eigenschaften

Molekularformel

C13H13ClN4

Molekulargewicht

260.72 g/mol

IUPAC-Name

5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H12N4.ClH/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12;/h2-7H,1H3,(H3,14,16,17);1H

InChI-Schlüssel

ZGCBRPWUEKLXIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.